molecular formula C21H32N2O3S B7697610 4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide

4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide

Cat. No.: B7697610
M. Wt: 392.6 g/mol
InChI Key: RDOFZHKVWIJGCR-UHFFFAOYSA-N
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Description

4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide is a complex organic compound that features a seven-membered azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide typically involves the formation of the azepane ring followed by the attachment of the benzenesulfonamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azepane ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and sulfonation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds with a similar seven-membered ring structure.

    Benzazepines: Similar structure but with a fused benzene ring.

    Oxazepines: Contain an oxygen atom in the ring.

    Thiazepines: Contain a sulfur atom in the ring.

Uniqueness

4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide is unique due to its specific combination of the azepane ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3S/c24-21(23-16-6-1-2-7-17-23)15-12-18-10-13-20(14-11-18)27(25,26)22-19-8-4-3-5-9-19/h10-11,13-14,19,22H,1-9,12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOFZHKVWIJGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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